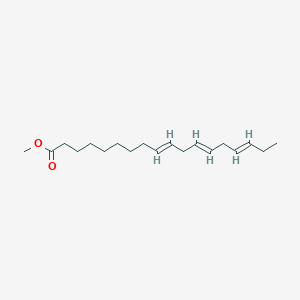
Methyl elaidolinolenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl elaidolinolenate is a fatty acid that contains a triple bond between its third and fourth carbon atoms. It is a member of the omega-3 family of fatty acids and is found in certain types of fish, such as salmon and tuna. Methyl elaidolinolenate has been the focus of scientific research due to its potential health benefits.
Wissenschaftliche Forschungsanwendungen
Oxidation of Unsaturated Fatty Acids
Methyl elaidolinolenate, as a fatty acid, participates in oxidation processes. Research by Holman and Elmer (1947) on the autoxidation of various fatty acids, including elaidolinolenic acid, highlights the significance of the number of double bonds in determining the rate of oxidation. They confirmed that acids oxidize more rapidly than their esters, which is relevant for understanding the behavior of methyl elaidolinolenate in biological systems (Holman & Elmer, 1947).
Dietary Fatty Acids and Human Metabolism
DeLany et al. (2000) studied the oxidation of various dietary fatty acids in humans, including linolenate and elaidate (trans isomer of oleate). Their findings indicate how different fatty acids, based on their structural properties, are metabolized and oxidized in the body, providing insights into the metabolic pathways that might involve methyl elaidolinolenate (DeLany, Windhauser, Champagne, & Bray, 2000).
Plant Extracts and Antioxidant Activity
Kähkönen et al. (1999) examined the antioxidant activity of plant extracts containing phenolic compounds, including methyl linoleate. This research is relevant to methyl elaidolinolenate due to the structural similarities and potential for similar antioxidant properties, which are important in understanding the compound's role in plant physiology and potential applications in pharmaceuticals (Kähkönen, Hopia, Vuorela, Rauha, Pihlaja, Kujala, & Heinonen, 1999).
Liver Phospholipids and Fatty Acid Metabolism
Guo and Alexander (1974) investigated the effects of dietary fatty acids, such as oleic and elaidic acid, on liver phospholipids in rats. This research contributes to understanding how different fatty acids, including elaidolinolenic acid derivatives, are incorporated into cellular structures and affect overall metabolism (Guo & Alexander, 1974).
Eigenschaften
CAS-Nummer |
14202-25-6 |
|---|---|
Produktname |
Methyl elaidolinolenate |
Molekularformel |
C19H32O2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
methyl (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4+,8-7+,11-10+ |
InChI-Schlüssel |
DVWSXZIHSUZZKJ-JSIPCRQOSA-N |
Isomerische SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC |
Synonyme |
9,12,15-octadecatrienoic acid, methyl ester linolenic acid methyl ester methyl linolenate methyl linolenate, (Z,Z,Z)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




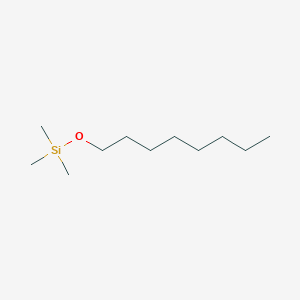
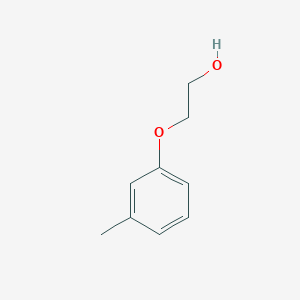
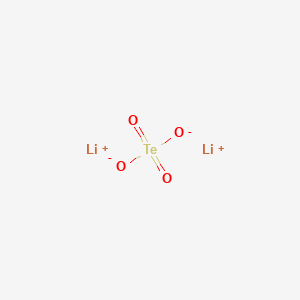
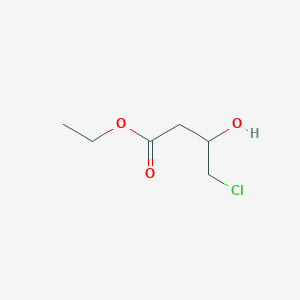
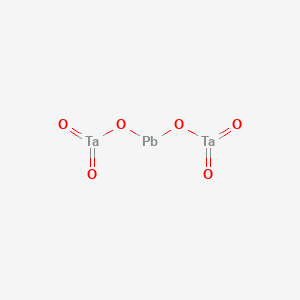
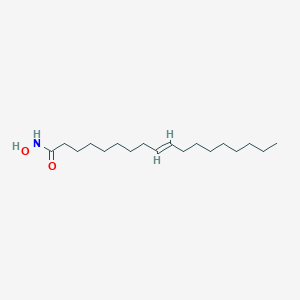

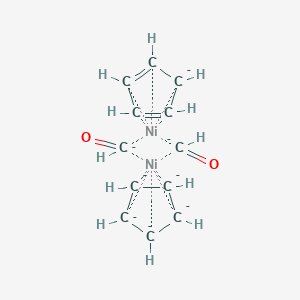
![Methyl (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate](/img/structure/B76558.png)
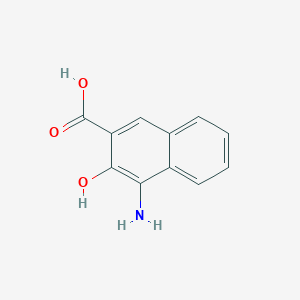
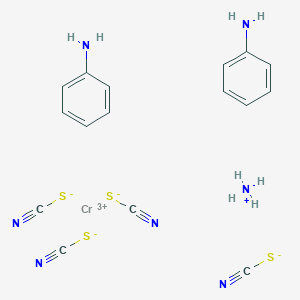
![1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane](/img/structure/B76562.png)
